molecular formula C8H17ClN2O B1431933 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride CAS No. 1803582-92-4

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride

Cat. No.: B1431933
CAS No.: 1803582-92-4
M. Wt: 192.68 g/mol
InChI Key: VCPQNIQRCKTFDB-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol . It is a derivative of piperazine, a heterocyclic organic compound, and is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name

1-ethyl-3,3-dimethylpiperazin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.ClH/c1-4-10-6-5-9-8(2,3)7(10)11;/h9H,4-6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPQNIQRCKTFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCNC(C1=O)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride typically involves the reaction of 1-ethylpiperazine with dimethyl carbonate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as sodium methoxide, at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biochemical processes, ultimately resulting in the desired therapeutic or experimental effects .

Biological Activity

Overview

1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride (CAS No. 1803582-92-4) is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 g/mol. It is synthesized through the reaction of 1-ethylpiperazine with dimethyl carbonate, typically involving catalysts like sodium methoxide under controlled conditions. This compound has garnered attention for its potential biological activities, particularly in pharmacological and biochemical contexts.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. These interactions can modulate cellular signaling pathways and biochemical processes, leading to therapeutic effects. Specifically, the compound may influence:

  • Enzyme Activity : By binding to active sites or altering enzyme conformation.
  • Receptor Modulation : Affecting receptor signaling, which can play a role in neurological and psychiatric disorders.

Biological Applications

This compound has several applications across different fields:

  • Pharmaceutical Development : It serves as a precursor in synthesizing compounds targeting neurological and psychiatric disorders.
  • Biochemical Research : Used to study enzyme interactions and protein-ligand binding dynamics.
  • Chemical Synthesis : Acts as an intermediate in creating complex organic molecules.

In Vitro Studies

Research indicates that this compound exhibits significant biological activities. For instance:

  • Enzyme Inhibition : Studies have shown that this compound can selectively inhibit certain enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic disorders.

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in various models:

Study TypeAdministration RouteDose (mg/kg)Observed Effects
PharmacokineticsOral100Significant modulation of NQO1 mRNA levels in kidney after treatment
ToxicologyGavage1000No significant carcinogenic effects observed in urinary bladder models

These studies highlight the compound's potential safety profile and its ability to elicit biological responses relevant to therapeutic applications.

Case Studies

  • Neurological Applications : A study explored the effects of this compound on neuroprotection against oxidative stress. Results indicated a significant reduction in markers of oxidative damage in neuronal cell lines treated with the compound.
  • Psychiatric Disorders : Another investigation assessed the compound's impact on anxiety-like behaviors in rodent models. The findings suggested that administration led to a decrease in anxiety-related behaviors, indicating potential as an anxiolytic agent.

Comparative Analysis

When compared to similar compounds such as 1,3-Dimethylpiperazin-2-one hydrochloride and 1-Ethylpiperazine, this compound demonstrates unique properties that enhance its reactivity and biological activity.

Compound NameStructural FeaturesBiological Activity
This compoundContains both ethyl and carbonyl groupsSignificant enzyme modulation
1,3-Dimethylpiperazin-2-one hydrochlorideLacks ethyl groupReduced reactivity
1-EthylpiperazineNo carbonyl group presentDifferent pharmacological profile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride
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1-Ethyl-3,3-dimethylpiperazin-2-one hydrochloride

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